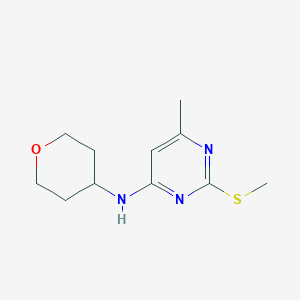![molecular formula C9H10FNO2 B6437091 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine CAS No. 2549013-32-1](/img/structure/B6437091.png)
3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine” would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and oxetane rings would contribute to the rigidity of the molecule, and the electronegative atoms (oxygen and nitrogen) could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of “this compound” would be influenced by the functional groups present in the molecule. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the oxetane ring might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of electronegative atoms and polar bonds could make the compound polar, affecting its solubility in different solvents. The size and shape of the molecule could also influence its boiling and melting points .作用機序
The mechanism of action of 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine is not yet fully understood. However, it is thought to act as an inhibitor of enzymes and receptors, such as dihydrofolate reductase (DHFR). It is believed that this compound binds to the active site of DHFR and prevents the enzyme from functioning properly. This inhibition of DHFR has been proposed as a potential mechanism of action for this compound in the synthesis of various compounds, such as quinolone antibacterials and antifungals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been studied for its potential applications in the synthesis of various compounds, such as quinolone antibacterials and antifungals. Additionally, this compound has been studied as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA.
実験室実験の利点と制限
The advantages of using 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine in lab experiments include its ability to act as an inhibitor of enzymes and receptors, as well as its potential applications in the synthesis of various compounds. Additionally, this compound is relatively easy to synthesize, making it a useful intermediate for the production of a variety of pharmaceuticals and agrochemicals.
The limitations of using this compound in lab experiments include its potential toxicity, as well as its unknown biochemical and physiological effects. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in various experiments.
将来の方向性
The potential future directions for 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine include further research into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into its potential applications in the synthesis of various compounds, such as quinolone antibacterials and antifungals, is needed. Additionally, further research into its potential toxicity is needed in order to determine its safety for use in various experiments. Finally, further research into its potential applications in the production of various pharmaceuticals and agrochemicals is needed in order to determine its potential uses in industry.
合成法
3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine can be synthesized via a variety of methods. One such method involves the reaction of 2-methoxyoxetane with a pyridine derivative. This method involves the reaction of 2-methoxyoxetane with a pyridine derivative in the presence of a base, such as sodium hydroxide. The reaction is then quenched with an acid, such as hydrochloric acid, to produce this compound.
科学的研究の応用
3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine has been studied for its potential applications in scientific research. It has been studied as an inhibitor of enzymes and receptors, as well as for its ability to act as a precursor to various pharmaceuticals and agrochemicals. It has also been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. Additionally, this compound has been studied for its potential applications in the synthesis of various compounds, such as quinolone antibacterials and antifungals.
特性
IUPAC Name |
3-fluoro-2-(oxetan-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-2-1-4-11-9(8)13-6-7-3-5-12-7/h1-2,4,7H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFINAIMOUZARNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridazine](/img/structure/B6437008.png)
![N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6437011.png)

![1-methyl-3-[(oxetan-2-yl)methoxy]-1,2-dihydropyrazin-2-one](/img/structure/B6437031.png)
![(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437033.png)
![4-methyl-2-{[(3-methylpyridin-2-yl)oxy]methyl}morpholine](/img/structure/B6437038.png)
![(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437045.png)
![(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437053.png)
![2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile](/img/structure/B6437057.png)
![2-(methylsulfanyl)-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine-5-carbonitrile](/img/structure/B6437069.png)
![2-methyl-6-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437078.png)
![4,6-dimethyl-2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6437094.png)
![6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437100.png)
![2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B6437106.png)